molecular formula C7H16ClNO B3018647 (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride CAS No. 1823941-73-6

(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride

Cat. No.: B3018647
CAS No.: 1823941-73-6
M. Wt: 165.66
InChI Key: JMLPZBGYYFXYBO-UHFFFAOYSA-N
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Description

(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1823941-73-6) is a pyrrolidine derivative with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. Its structure features a pyrrolidine ring substituted with two methyl groups at the 5-position and a hydroxymethyl group at the 3-position, forming a hydrochloride salt. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a chiral building block or intermediate in drug discovery .

Properties

IUPAC Name

(5,5-dimethylpyrrolidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)3-6(5-9)4-8-7;/h6,8-9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVUJAHWZFQKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)CO)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride typically involves the reaction of 3-pyrrolidinol with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through crystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride serves as a building block in synthesizing complex organic molecules. Its stability and reactivity allow for various chemical transformations:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : Can be reduced to yield alcohols or amines.
  • Substitution : Undergoes nucleophilic substitution reactions to produce various derivatives.

Biology

The compound is employed in biological research to study enzyme mechanisms and protein-ligand interactions. Its structural features enable it to modulate the activity of specific molecular targets, influencing various biological processes.

Medicine

In medicinal chemistry, (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride is investigated for potential therapeutic properties. It serves as a precursor in drug synthesis and has shown promise in developing treatments for various diseases due to its interaction with biological targets.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it valuable for creating innovative products across multiple sectors.

Antimicrobial Activity

A study assessed the antimicrobial properties of (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride against various bacterial strains. The results indicated significant activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Bacillus cereus25
Micrococcus luteus3.125

This demonstrates its potential effectiveness as an antimicrobial agent.

Antioxidant Activity

Research also highlighted the antioxidant capabilities of this compound through DPPH and ABTS assays:

Concentration (mg/mL)DPPH Scavenging (%)ABTS Scavenging (%)
0.0052025
0.054550
0.57075

These results indicate its potential role in mitigating oxidative stress.

Potential in Cancer Treatment

Investigations into related compounds revealed promising anticancer properties. Derivatives with similar structural features showed efficacy in inhibiting tumor growth in both in vitro and in vivo models.

Mechanism of Action

The mechanism of action of (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility/Applications
(5,5-Dimethylpyrrolidin-3-yl)methanol C₇H₁₅NO 129.21 Free base form; lacks HCl salt Lower water solubility; used in non-ionic syntheses
2-(5,5-Dimethylpyrrolidin-3-yl)ethan-1-ol C₉H₁₉NO 157.25 Extended ethyl chain at 3-position Potential surfactant or solvent modifier
2-(5,5-Dimethylpyrrolidin-3-yl)acetic acid HCl C₉H₁₈ClNO₂ 207.70 Carboxylic acid substituent; hydrochloride Enhanced acidity for metal coordination or peptide coupling
(2R,5R)-5-Phenylpyrrolidine-2-carboxamide HCl C₁₃H₁₈ClN₂O 259.75 Phenyl and carboxamide groups; chiral Medicinal chemistry applications (e.g., enzyme inhibition)
Hydrastinine Hydrochloride C₁₁H₁₃NO₃·HCl 207.23 Isoquinoline core; unrelated scaffold Historical use in vasoconstriction

Key Differences and Implications

Substituent Effects: The hydroxymethyl group in (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride enables hydrogen bonding, enhancing solubility in polar solvents compared to its free base . In contrast, the acetic acid derivative (C₉H₁₈ClNO₂) exhibits stronger acidity, making it suitable for pH-sensitive reactions .

Chirality and Pharmacological Relevance :

  • Chiral analogs like (2R,5R)-5-phenylpyrrolidine-2-carboxamide hydrochloride demonstrate stereospecific binding to biological targets, a feature critical for optimizing drug efficacy and reducing off-target effects .

Salt Form Stability: Hydrochloride salts generally exhibit higher stability and shelf life compared to free bases. For example, (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride is less hygroscopic than its non-salt counterpart, facilitating storage and handling .

Biological Activity

(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with two methyl groups at the nitrogen atom and a hydroxymethyl group at the 3-position, forming its hydrochloride salt. This structure enhances its solubility in aqueous environments, making it suitable for various pharmacological applications.

(5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride interacts with several biological targets, which can lead to various pharmacological effects:

  • Neurotransmitter Modulation : Similar compounds have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may contribute to anxiolytic and antidepressant effects.
  • Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, capable of scavenging free radicals and protecting cellular components from oxidative damage.
  • Antimicrobial Effects : Initial investigations suggest that this compound exhibits antimicrobial properties against certain pathogens, indicating its potential as a therapeutic agent in infectious diseases.

In Vitro Studies

Research has demonstrated the biological activity of (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride through various in vitro assays:

  • Neurotransmitter Interaction : Studies have indicated that the compound may enhance serotonin receptor activity, which is crucial for mood regulation. For instance, it has been observed to increase serotonin levels in neuronal cultures.
  • Antioxidant Assays : The compound exhibited significant free radical scavenging activity in DPPH and ABTS assays, demonstrating its potential as an antioxidant agent.
  • Antimicrobial Testing : In vitro tests showed that (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride had inhibitory effects on bacterial strains such as E. coli and S. aureus, suggesting its utility in treating bacterial infections.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anxiety and Depression Models : In rodent models of anxiety and depression, administration of (5,5-Dimethylpyrrolidin-3-yl)methanol hydrochloride resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test.
  • Neuroprotection : Research indicated that the compound could protect against neurotoxic insults induced by glutamate in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspect
(5-Methylpyridin-3-yl)methanol hydrochloridePyridine ring structureDifferent receptor affinity
(2-Methylpyrrolidin-3-yl)methanolAltered methylation patternVariations in biological activity

Q & A

Q. What experimental design strategies optimize chromatographic separation of closely related derivatives?

  • Methodological Answer : Implement factorial design to evaluate variables like pH (3.0–7.0), methanol content (10–50%), and column temperature (25–40°C). For instance, studies on pyridoxine hydrochloride separation used central composite design to model retention behavior, identifying pH 4.5 and 30% methanol as optimal . Response surface methodology (RSM) can further refine resolution for structurally similar impurities .

Q. How should stability studies address gaps in physicochemical data (e.g., pH-dependent degradation)?

  • Methodological Answer : Conduct forced degradation studies under acidic (HCl 0.1 M), basic (NaOH 0.1 M), oxidative (H2_2O2_2 3%), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify major breakdown pathways. For example, safety data sheets for related hydrochlorides highlight missing water solubility and pH stability data, necessitating empirical testing .

Q. What strategies mitigate hygroscopicity during storage and formulation?

  • Methodological Answer : Store the compound in desiccators with silica gel or under nitrogen atmosphere. For formulation, co-process with excipients like microcrystalline cellulose or use lyophilization to reduce moisture uptake. Stability studies on metformin hydrochloride hydrogels demonstrated that controlled humidity (<30% RH) prevents deliquescence .

Q. How can in silico models predict pharmacokinetic properties of the hydrochloride salt?

  • Methodological Answer : Use tools like SwissADME or pkCSM to estimate logP, aqueous solubility, and membrane permeability. Molecular docking (AutoDock Vina) can assess interactions with biological targets (e.g., enzymes or receptors). For example, pyrrolidine derivatives often exhibit enhanced blood-brain barrier penetration, which can be modeled using P-gp substrate predictions .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer : Systematically vary reaction parameters (catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE). For example, reductive amination of similar pyrrolidines showed yield variations (±15%) due to residual moisture; anhydrous conditions with molecular sieves improved reproducibility .

Q. What protocols validate impurity profiling methods across laboratories?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Collaborative studies using spiked samples (e.g., 0.1–1.0% impurities) assess inter-laboratory precision. Reference standards like Imp. E(EP) hydrochloride (MM1031.09) ensure consistent identification thresholds .

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